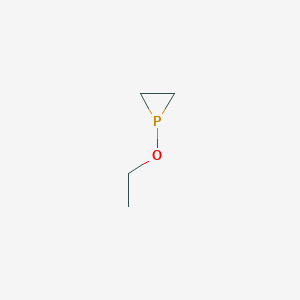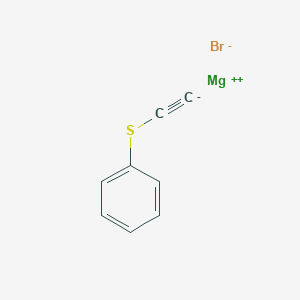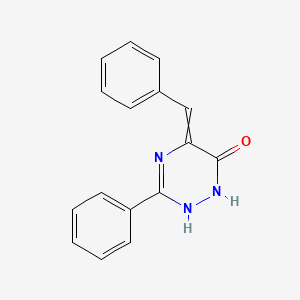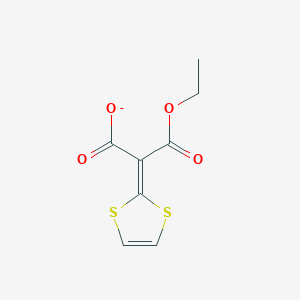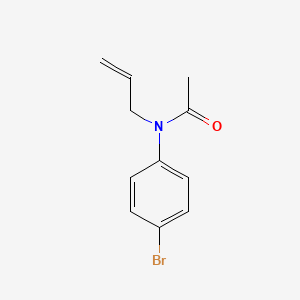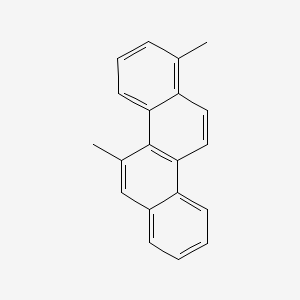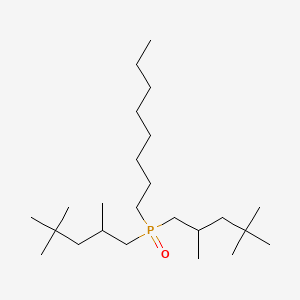
5-(2-Methylpropyl)thiophen-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Methylpropyl)thiophen-2(3H)-one is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound features a thiophene ring substituted with a 2-methylpropyl group at the 5-position and a ketone group at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylpropyl)thiophen-2(3H)-one typically involves the alkylation of thiophene derivatives. One common method is the Friedel-Crafts acylation, where thiophene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous conditions and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Methylpropyl)thiophen-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophenes and other functionalized derivatives.
Aplicaciones Científicas De Investigación
5-(2-Methylpropyl)thiophen-2(3H)-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 5-(2-Methylpropyl)thiophen-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene: The parent compound of the thiophene family.
2-Acetylthiophene: Similar structure with an acetyl group at the 2-position.
5-Methylthiophene-2-carboxaldehyde: Contains a methyl group at the 5-position and an aldehyde group at the 2-position.
Uniqueness
5-(2-Methylpropyl)thiophen-2(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
113330-79-3 |
|---|---|
Fórmula molecular |
C8H12OS |
Peso molecular |
156.25 g/mol |
Nombre IUPAC |
5-(2-methylpropyl)-3H-thiophen-2-one |
InChI |
InChI=1S/C8H12OS/c1-6(2)5-7-3-4-8(9)10-7/h3,6H,4-5H2,1-2H3 |
Clave InChI |
YJAFEFMMIFWPGX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=CCC(=O)S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


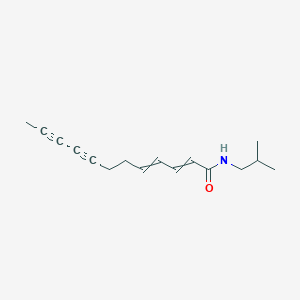
![3-Bromo-2-[(but-2-en-1-yl)oxy]oxane](/img/structure/B14290997.png)
